![molecular formula C13H15NO4S B12607652 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene CAS No. 648957-18-0](/img/structure/B12607652.png)
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene: is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of methoxy groups, a nitroethenyl group, and a prop-2-en-1-ylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene typically involves the following steps:
Alkylation: The prop-2-en-1-ylsulfanyl group can be introduced via an alkylation reaction using an appropriate alkylating agent.
Methoxylation: The methoxy groups can be introduced through a methoxylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitroethenyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Amino derivatives: Formed through the reduction of the nitro group.
Ethyl derivatives: Formed through the reduction of the nitroethenyl group.
Substituted derivatives: Formed through nucleophilic substitution of the methoxy groups.
Applications De Recherche Scientifique
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.
Chemical Biology: Used in studies to understand the interactions of nitroalkenes with biological systems.
Mécanisme D'action
The mechanism of action of 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and prop-2-en-1-ylsulfanyl groups can also influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxy-2-(2-nitroethenyl)benzene: Lacks the prop-2-en-1-ylsulfanyl group.
1,4-Dimethoxy-2-nitrobenzene: Lacks both the nitroethenyl and prop-2-en-1-ylsulfanyl groups.
1,4-Dimethoxybenzene: Lacks the nitro, nitroethenyl, and prop-2-en-1-ylsulfanyl groups.
Uniqueness
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
648957-18-0 |
|---|---|
Formule moléculaire |
C13H15NO4S |
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
1,4-dimethoxy-2-(2-nitroethenyl)-5-prop-2-enylsulfanylbenzene |
InChI |
InChI=1S/C13H15NO4S/c1-4-7-19-13-9-11(17-2)10(5-6-14(15)16)8-12(13)18-3/h4-6,8-9H,1,7H2,2-3H3 |
Clé InChI |
FFSAMKINOJLNLN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)

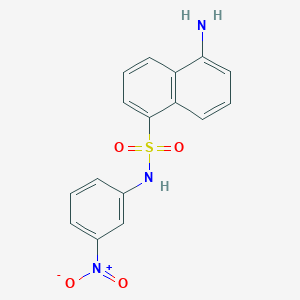
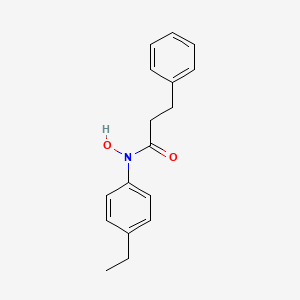
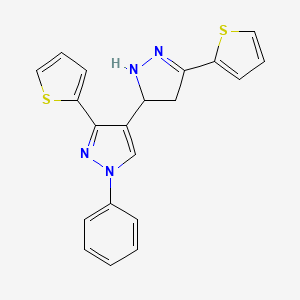
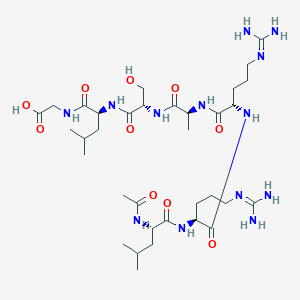
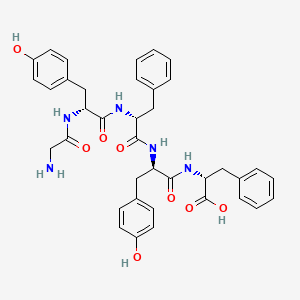
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
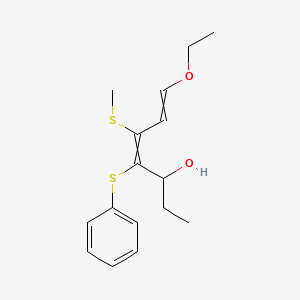

![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12607657.png)

